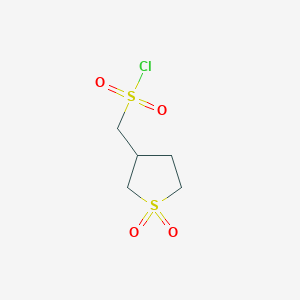

(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1018611-90-9. Its molecular weight is 232.71 . The IUPAC name for this compound is (1,1-dioxidotetrahydro-3-thienyl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9ClO4S2/c6-12(9,10)4-5-1-2-11(7,8)3-5/h5H,1-4H2 .

Physical And Chemical Properties Analysis

This compound appears as a powder . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Sulfonation Agent for Amines

(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride serves as a sulfonating agent in organic synthesis. Sakamoto et al. (2006) described the use of a related sulfonating agent, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, for the sulfonation of primary and secondary amines. This agent was found to be versatile, allowing for easy sulfonation of amines in excellent yields. The Dios-amides formed were stable under basic and reductive conditions and could be removed by heating in an aqueous solution of trifluoroacetic acid, showcasing the chemical's stability and versatility in synthetic applications (Sakamoto et al., 2006).

RNA-Cleaving DNA Enzyme Studies

The compound is also involved in studying the kinetics and mechanism of solvolytic reactions. Choi et al. (2000) investigated the solvolysis of methanesulfonyl chloride and provided insights into the reaction mechanisms and kinetics, contributing to the understanding of RNA-cleaving DNA enzymes (Choi et al., 2000).

Electrochemistry and Energy Storage

In the field of electrochemistry and energy storage, Su et al. (2001) studied methanesulfonyl chloride, a compound closely related to (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride, in ionic liquids. They examined the electrochemical properties of vanadium pentoxide films in an electrolyte comprising methanesulfonyl chloride, demonstrating its potential application in energy storage technologies (Su et al., 2001).

Radical Chemistry and Isomerization Studies

In radical chemistry, Tamba et al. (2007) explored the one-electron reduction of methanesulfonyl chloride. This study provided insights into the formation and behavior of sulfonyl radicals and their intermediates in oxygenated solutions. The findings have implications for understanding the cis-trans isomerization of mono-unsaturated fatty acids, highlighting the compound's role in radical chemistry and isomerization processes (Tamba et al., 2007).

Safety and Hazards

properties

IUPAC Name |

(1,1-dioxothiolan-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S2/c6-12(9,10)4-5-1-2-11(7,8)3-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGQILJHSCPTFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2471440.png)

![8-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2471442.png)

![2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline](/img/structure/B2471444.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2471449.png)

![Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2471452.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2471453.png)

![2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2471460.png)

![4-bromo-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2471463.png)